(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
Overview
Description
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazole ring, a piperazine moiety, and a chlorophenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction between the thiazole derivative and 1-(4-chlorophenyl)piperazine.
Formation of the Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 2-propoxybenzaldehyde under acidic or basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs targeting central nervous system disorders due to its piperazine moiety.
Pharmacology: It may exhibit activity as a receptor antagonist or agonist, making it a candidate for studying receptor-ligand interactions.
Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety may interact with neurotransmitter receptors, while the thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate signaling pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A compound with a similar chlorophenyl group but lacking the thiazole and piperazine moieties.
Palladium(II) acetate: A compound used in catalysis with a different structural framework but similar in terms of its application in chemical reactions.
tert-Butyl carbamate: A compound with a different functional group but used in similar synthetic applications.
Uniqueness
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazole ring, piperazine moiety, and chlorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2S/c1-2-15-29-20-6-4-3-5-17(20)16-21-22(28)25-23(30-21)27-13-11-26(12-14-27)19-9-7-18(24)8-10-19/h3-10,16H,2,11-15H2,1H3/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICMTDIHQWHDMX-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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